molecular formula C19H17N3S B12009289 1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 7701-06-6

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12009289
CAS No.: 7701-06-6
M. Wt: 319.4 g/mol
InChI Key: XTCQDDNKKYMDIA-DEDYPNTBSA-N
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Description

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C19H17N3S It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can be synthesized through the condensation reaction between 1-naphthaldehyde and N-(3-methylphenyl)thiosemicarbazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

1-Naphthaldehyde+N-(3-methylphenyl)thiosemicarbazide1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone\text{1-Naphthaldehyde} + \text{N-(3-methylphenyl)thiosemicarbazide} \rightarrow \text{this compound} 1-Naphthaldehyde+N-(3-methylphenyl)thiosemicarbazide→1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiosemicarbazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential biological processes. For example, its anticancer activity may be attributed to its ability to chelate metal ions, thereby inhibiting metalloprotein functions crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone
  • 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone

Comparison

1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone, the presence of a methyl group instead of a fluorine atom can significantly alter its electronic properties and, consequently, its interaction with biological targets.

Properties

CAS No.

7701-06-6

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-naphthalen-1-ylmethylideneamino]thiourea

InChI

InChI=1S/C19H17N3S/c1-14-6-4-10-17(12-14)21-19(23)22-20-13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3,(H2,21,22,23)/b20-13+

InChI Key

XTCQDDNKKYMDIA-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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